

# An In-depth Technical Guide to the Cobalt-Tungsten Phase Diagram

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## Compound of Interest

Compound Name: Cobalt;tungsten

Cat. No.: B15486054

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This technical guide provides a comprehensive overview of the cobalt-tungsten (Co-W) binary phase diagram, tailored for researchers, scientists, and professionals in drug development with an interest in materials science. This document details the equilibrium phases, invariant reactions, crystallographic data, and experimental methodologies used to characterize this complex system.

## Introduction to the Cobalt-Tungsten System

The cobalt-tungsten system is of significant interest in materials science due to its high-temperature strength, hardness, and magnetic properties. Alloys from this system find applications in cutting tools, wear-resistant coatings, and high-temperature structural components. A thorough understanding of the Co-W phase diagram is crucial for the design and processing of these materials. The system is characterized by the presence of terminal solid solutions, intermetallic compounds, and several invariant reactions.

## Phases and Crystal Structures

The Co-W system is comprised of the liquid phase (L), two terminal solid solutions based on cobalt and tungsten, and two key intermetallic compounds:  $\text{Co}_3\text{W}$  and  $\text{Co}_7\text{W}_6$ . Cobalt also undergoes an allotropic transformation from a hexagonal close-packed (hcp) structure ( $\epsilon$ -Co) at lower temperatures to a face-centered cubic (fcc) structure ( $\alpha$ -Co) at higher temperatures.

Phase	Pearson Symbol	Space Group	Crystal Structure	Lattice Parameters (Å)
( $\alpha$ Co)	cF4	Fm-3m	Face-Centered Cubic	a = 3.544
( $\epsilon$ Co)	hP2	P6 <sub>3</sub> /mmc	Hexagonal Close-Packed	a = 2.507, c = 4.069
(W)	cI2	Im-3m	Body-Centered Cubic	a = 3.165
Co <sub>3</sub> W	hP8	P6 <sub>3</sub> /mmc	Hexagonal	a = 5.113, c = 4.12
Co <sub>7</sub> W <sub>6</sub> ( $\mu$ -phase)	hR39	R-3m	Rhombohedral	a = 4.76, c = 25.68

## Invariant Reactions

The Co-W phase diagram features several invariant reactions, where three phases are in equilibrium at a specific temperature and composition. These reactions are critical for understanding the solidification and solid-state transformations in Co-W alloys.

Reaction Type	Temperature (°C)	Composition (at.% W)	Reaction
Peritectic	~1673	~38	L + (W) $\leftrightarrow$ Co <sub>7</sub> W <sub>6</sub>
Peritectic	~1484	~28	L + Co <sub>7</sub> W <sub>6</sub> $\leftrightarrow$ ( $\alpha$ Co)
Eutectoid	~1093	~43	Co <sub>7</sub> W <sub>6</sub> $\leftrightarrow$ Co <sub>3</sub> W + (W)
Peritectoid	~1020	~23	( $\alpha$ Co) + Co <sub>7</sub> W <sub>6</sub> $\leftrightarrow$ Co <sub>3</sub> W
Allotropic	422	0	( $\alpha$ Co) $\leftrightarrow$ ( $\epsilon$ Co)

## Phase Diagram Data

The following tables summarize the key features of the Co-W phase diagram, with data extracted from calculated phase diagrams based on the CALPHAD (Calculation of Phase Diagrams) method.

## Phase Boundaries

Temperature (°C)	Phase Boundary	Composition (at.% W)
1484	Liquidus	28
1484	Solidus (( $\alpha$ Co))	~18
1673	Liquidus	38
1673	Solidus ((W))	~40
1093	Solvus ( $\text{Co}_7\text{W}_6$ in W)	~43
1020	Solvus (( $\alpha$ Co) in $\text{Co}_3\text{W}$ )	~23

Note: The data in the tables above are approximate values derived from graphical representations of the calculated Co-W phase diagram and should be used as a guide.

## Experimental Protocols

The determination of the Co-W phase diagram relies on a combination of experimental techniques, primarily Differential Thermal Analysis (DTA), X-ray Diffraction (XRD), and metallography.

### Differential Thermal Analysis (DTA)

Objective: To identify the temperatures of phase transformations (e.g., melting, solidification, and solid-state reactions).

Methodology:

- Sample Preparation:** Prepare Co-W alloys of varying compositions by arc-melting high-purity cobalt and tungsten under an inert argon atmosphere. The samples should be re-melted several times to ensure homogeneity. A small piece (typically 20-50 mg) is cut for DTA analysis.

- Apparatus: A high-temperature differential thermal analyzer capable of reaching at least 1800°C is required. Use inert crucibles, such as alumina ( $\text{Al}_2\text{O}_3$ ) or yttria-stabilized zirconia (YSZ).
- Procedure:
  - Place the sample in the sample crucible and an inert reference material (e.g., a sapphire or alumina disc of similar mass) in the reference crucible.
  - Purge the DTA chamber with high-purity argon or helium to prevent oxidation.
  - Heat the sample at a controlled rate (e.g., 10-20°C/min) to a temperature above the expected liquidus.
  - Hold at the maximum temperature for a short period to ensure complete melting and homogenization.
  - Cool the sample at a controlled rate (e.g., 10-20°C/min).
  - Record the temperature difference between the sample and the reference as a function of temperature.
- Data Analysis: Endothermic peaks on heating and exothermic peaks on cooling correspond to phase transitions. The onset temperature of the peak is typically taken as the transition temperature.

## X-ray Diffraction (XRD)

Objective: To identify the crystal structures of the phases present at different compositions and temperatures.

Methodology:

- Sample Preparation:
  - For room temperature analysis, use the as-cast or heat-treated alloy samples. The samples should be ground and polished to a flat, stress-free surface.

- For high-temperature XRD, a specialized stage is required. Samples can be in the form of small, flat plates.
- Apparatus: A high-resolution X-ray diffractometer with a copper or cobalt X-ray source. A high-temperature attachment with a controlled atmosphere is necessary for in-situ studies.
- Procedure:
  - Mount the sample in the diffractometer.
  - Perform a  $2\theta$  scan over a wide angular range (e.g.,  $20$ - $120^\circ$ ) to capture all significant diffraction peaks.
  - For high-temperature analysis, heat the sample to the desired temperature under an inert atmosphere and allow it to equilibrate before starting the scan.
- Data Analysis:
  - Identify the phases present by comparing the experimental diffraction pattern with standard diffraction patterns from databases (e.g., the Powder Diffraction File - PDF).
  - Determine the lattice parameters of each phase by refining the positions of the diffraction peaks.

## Metallography

Objective: To visually examine the microstructure of the alloys and identify the phases present, their morphology, and distribution.

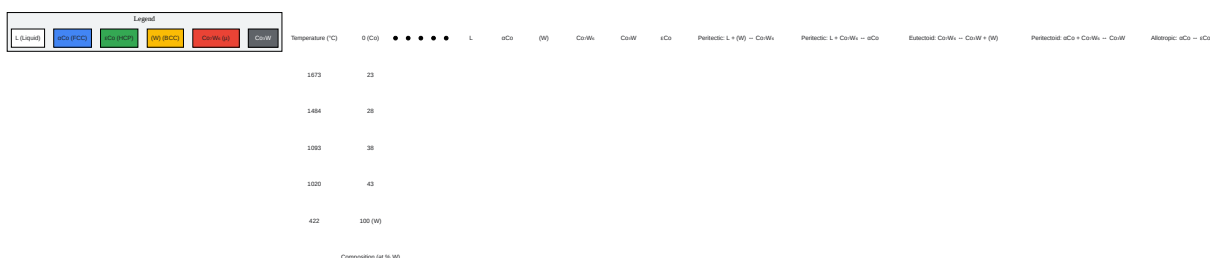
Methodology:

- Sample Preparation:
  - Cut a representative section of the alloy.
  - Mount the sample in a conductive or non-conductive resin.

- Grind the sample surface using successively finer grades of silicon carbide paper (e.g., from 240 to 1200 grit).
- Polish the sample using diamond suspensions (e.g., 6  $\mu\text{m}$ , 3  $\mu\text{m}$ , and 1  $\mu\text{m}$ ) on appropriate polishing cloths. Final polishing can be done with a fine alumina or silica suspension.
- Etching: To reveal the microstructure, the polished surface is chemically etched. A suitable etchant for Co-W alloys is a solution of hydrochloric acid and hydrogen peroxide. The etching time will vary depending on the alloy composition and the desired level of detail.
- Microscopy: Examine the etched sample using an optical microscope and a scanning electron microscope (SEM). SEM equipped with an energy-dispersive X-ray spectroscopy (EDS) detector can be used to determine the elemental composition of the different phases.

## Visualization of the Co-W Phase Diagram

The following diagram provides a schematic representation of the key features of the cobalt-tungsten phase diagram.



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